molecular formula C29H27N3O2 B2368781 1-butyl-2-[(E)-[(2-hydroxy-3-methoxyphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile CAS No. 478032-84-7

1-butyl-2-[(E)-[(2-hydroxy-3-methoxyphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile

Cat. No.: B2368781
CAS No.: 478032-84-7
M. Wt: 449.554
InChI Key: LLPFFWOYHYDXLG-AJBULDERSA-N
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Description

1-butyl-2-[(E)-[(2-hydroxy-3-methoxyphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile is a useful research compound. Its molecular formula is C29H27N3O2 and its molecular weight is 449.554. The purity is usually 95%.
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Properties

IUPAC Name

1-butyl-2-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-4,5-diphenylpyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O2/c1-3-4-18-32-27(22-14-9-6-10-15-22)26(21-12-7-5-8-13-21)24(19-30)29(32)31-20-23-16-11-17-25(34-2)28(23)33/h5-17,20,33H,3-4,18H2,1-2H3/b31-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPFFWOYHYDXLG-AJBULDERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C(=C1N=CC2=C(C(=CC=C2)OC)O)C#N)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C(=C(C(=C1/N=C/C2=C(C(=CC=C2)OC)O)C#N)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-butyl-2-[(E)-[(2-hydroxy-3-methoxyphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile, referred to as compound 1 in this article, is a novel pyrrole derivative that has garnered attention for its potential biological activities, including antibacterial and anticancer properties. This article reviews the biological activity of compound 1, supported by recent research findings and case studies.

Chemical Structure

The chemical structure of compound 1 is characterized by the following features:

  • Pyrrole Ring : A five-membered nitrogen-containing ring.
  • Carbonitrile Group : Contributes to the compound's reactivity and biological activity.
  • Hydroxy and Methoxy Substituents : These functional groups enhance the compound's interaction with biological targets.

Antibacterial Activity

Research indicates that compound 1 exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. A study highlighted its effectiveness with a minimum inhibitory concentration (MIC) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics such as ciprofloxacin .

Bacterial Strain MIC (μg/mL) Control (Ciprofloxacin) MIC (μg/mL)
Staphylococcus aureus3.12 - 12.52
Escherichia coli6.25 - 12.52

Anticancer Activity

Compound 1 also shows promise as an anticancer agent. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines. Notably, it exhibited a growth inhibition rate comparable to established chemotherapeutics, suggesting its potential as a lead compound for further development .

The mechanism by which compound 1 exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The carbonitrile group is known to interact with enzymes critical for bacterial survival and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Modulation : Compound 1 may influence oxidative stress pathways, enhancing its antibacterial and anticancer effects.
  • Molecular Target Interaction : The methoxy and hydroxy groups facilitate binding to specific receptors or enzymes, enhancing the compound's bioactivity.

Study on Antibacterial Efficacy

In a controlled laboratory setting, compound 1 was tested against a panel of bacterial strains, including resistant strains. The results confirmed its broad-spectrum activity, particularly against multidrug-resistant Staphylococcus aureus strains .

Study on Anticancer Properties

A separate study focused on the cytotoxic effects of compound 1 on human cancer cell lines revealed that it induced apoptosis in a dose-dependent manner. The study utilized flow cytometry to assess cell viability and apoptosis markers, demonstrating significant cytotoxicity at concentrations as low as 10 μM .

Q & A

Q. What are the common synthetic routes for this compound, and how are intermediates validated?

The synthesis typically involves multi-step organic reactions, such as condensation between a pyrrole precursor and a substituted benzaldehyde derivative. Key steps include:

  • Schiff base formation : Reaction of an amino-pyrrole intermediate with 2-hydroxy-3-methoxybenzaldehyde under reflux in ethanol, monitored by TLC for completion .
  • Cyclization and functionalization : Introduction of the carbonitrile group via nucleophilic substitution or cyanation reactions, often using catalysts like CuCN .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity . Validation : Intermediates are characterized by 1H NMR^1 \text{H NMR} (e.g., aromatic proton integration), 13C NMR^{13} \text{C NMR}, and IR spectroscopy (C≡N stretch at ~2200 cm1^{-1}) .

Q. How is this compound characterized, and what analytical techniques are prioritized?

Essential characterization methods include:

  • Spectroscopy :
  • NMR : 1H NMR^1 \text{H NMR} confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons at δ 6.5–8.0 ppm). 13C NMR^{13} \text{C NMR} identifies carbonyl and nitrile carbons .
  • IR : Detects functional groups (O–H stretch at ~3400 cm1^{-1}, C≡N at ~2240 cm1^{-1}) .
    • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ ion) .
    • Chromatography : HPLC (C18 column, acetonitrile/water) assesses purity (>98% for biological assays) .

Q. What safety protocols are recommended for handling this compound?

Key precautions include:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to minimize inhalation of volatile reagents .
  • Storage : In airtight containers under inert gas (N2_2) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can structural contradictions in spectroscopic data be resolved?

Discrepancies (e.g., ambiguous NOESY correlations or unexpected coupling constants) are addressed via:

  • Single-crystal X-ray diffraction : Resolves stereochemistry and confirms the E-configuration of the Schiff base moiety .
  • DFT calculations : Computational modeling (e.g., Gaussian software) predicts NMR chemical shifts and optimizes geometry to cross-validate experimental data .
  • 2D NMR : HSQC and HMBC correlations clarify proton-carbon connectivity, especially in crowded aromatic regions .

Q. What strategies optimize reaction yields in large-scale synthesis?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .
  • Catalyst screening : Pd/C or Ni catalysts improve cyanation efficiency (yield increase from 60% to 85%) .
  • Temperature control : Slow addition of reagents at 0–5°C reduces exothermic side reactions .

Q. How is the compound’s biological activity assessed in preclinical studies?

Pharmacological evaluation includes:

  • In vitro assays :
  • Enzyme inhibition : IC50_{50} determination against kinases or proteases using fluorescence-based assays .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC50_{50} values reported .
    • Mechanistic studies : Western blotting to assess apoptosis markers (e.g., caspase-3 activation) .
    • ADMET profiling : Microsomal stability tests and CYP450 inhibition screening to prioritize lead candidates .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in different solvents?

Discrepancies arise from:

  • Polymorphism : Crystalline vs. amorphous forms exhibit varying solubility in DMSO or THF. Powder XRD identifies dominant phases .
  • pH effects : Protonation of the amino group in acidic buffers increases aqueous solubility (e.g., pH 2 vs. pH 7.4) .
  • Measurement methods : Dynamic light scattering (DLS) vs. nephelometry may report different particle sizes, affecting apparent solubility .

Methodological Best Practices

  • Synthesis reproducibility : Document reaction parameters (e.g., stirring rate, humidity) to minimize batch-to-batch variability .
  • Data reporting : Include full spectroscopic datasets (e.g., NMR integration tables) in supplementary materials for peer review .

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